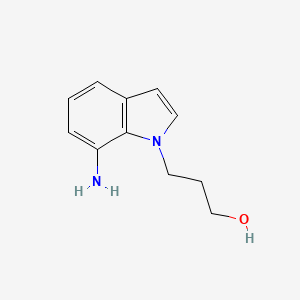
3-(7-Amino-1H-indol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(7-Amino-1H-indol-1-yl)propan-1-ol is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Amino-1H-indol-1-yl)propan-1-ol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Mannich reaction, which involves the condensation of indole with formaldehyde and a secondary amine . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(7-Amino-1H-indol-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in cellular processes and signaling pathways.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(7-Amino-1H-indol-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to various receptors, influencing cellular functions and signaling cascades . This binding can result in the modulation of enzyme activity, gene expression, and other biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(1H-Indol-3-yl)propan-1-ol: Another indole derivative with similar structural features.
2-Amino-3-(1H-indol-3-yl)propan-1-ol: Shares the indole moiety and exhibits comparable biological activities.
Uniqueness
3-(7-Amino-1H-indol-1-yl)propan-1-ol is unique due to the presence of the amino group at the 7-position of the indole ring, which can influence its reactivity and interaction with biological targets . This structural feature may contribute to its distinct pharmacological properties and potential therapeutic applications .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(7-aminoindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10-4-1-3-9-5-7-13(11(9)10)6-2-8-14/h1,3-5,7,14H,2,6,8,12H2 |
InChI Key |
RVDYUARXKMTNJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)N(C=C2)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


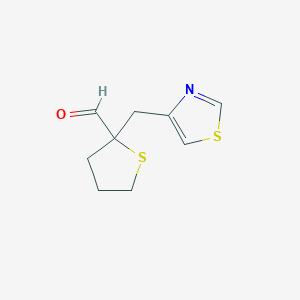
![3-{[(3-Methylbutyl)amino]methyl}phenol](/img/structure/B15272360.png)
![2-{[1-(3-Chloro-4-fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15272367.png)

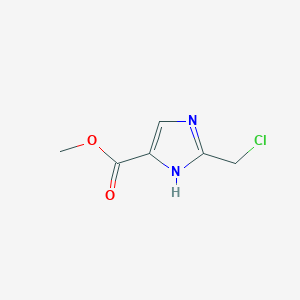
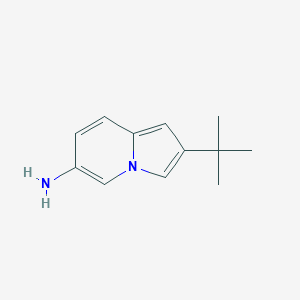

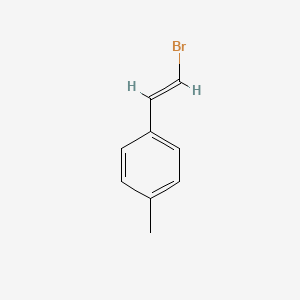
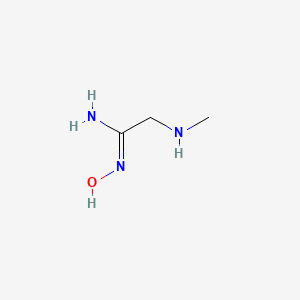
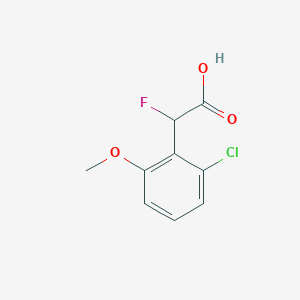
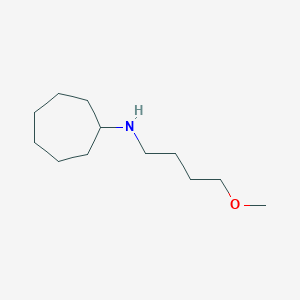
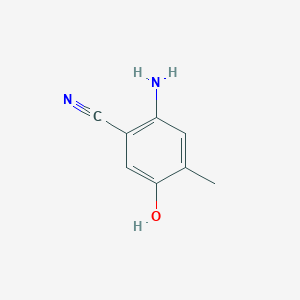
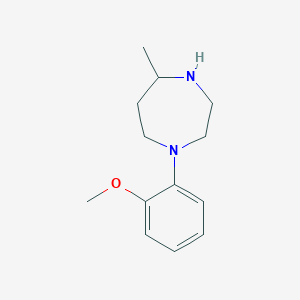
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
